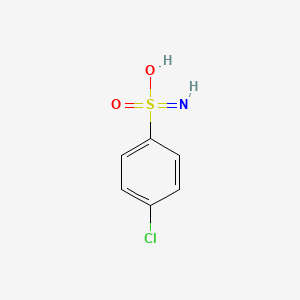

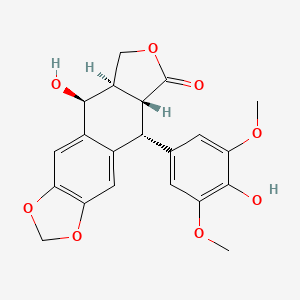

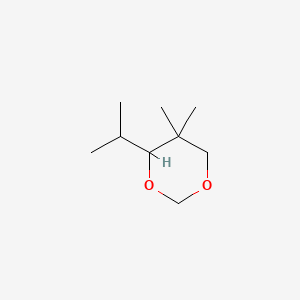

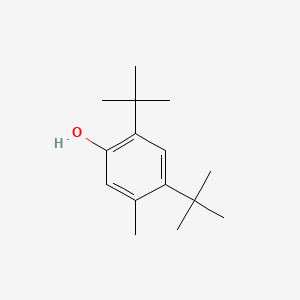

Isothiazolo(5,4-b)quinoline-3,4(2H,9H)-dione, 9-cyclopropyl-6,8-difluoro-7-(1-piperazinyl)-

Vue d'ensemble

Description

A 65281 is an antibacterial isothiazoloquinolone. It induces considerable DNA breakage mediated by calf thymus topoisomerase II. A 65281 is a potent inhibitor of the P4-unknotting reaction.

Applications De Recherche Scientifique

Synthesis Techniques and Chemical Properties

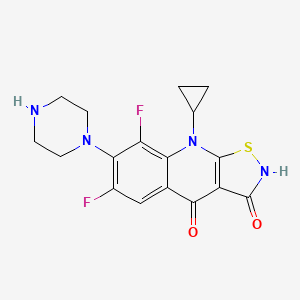

Synthesis of Isothiazoloquinolone Compounds : Studies have detailed the synthesis of various isothiazoloquinolone derivatives, including those with 6-fluoro-7-piperazin-1-yl and 9-cyclopropyl groups. These syntheses involve key steps like the regiospecific displacement of a sulfinyl group and amination of the resultant mercapto derivative, leading to the novel tetrahydroisothiazolo[5,4-b]quinoline-3,4-dione nucleus (Chu, 1990).

Practical Synthesis of Novel Derivatives : The practical synthesis of isothiazoloquinolones, including compounds with 6-fluoro-7-piperazin-1-yl-9-cyclopropyl and 6,8-difluoro-7-piperazin-1-yl-9-cyclopropyl groups, has been reported. These involve one-pot formation of phenylthio derivatives and condensation reactions (Chu & Claiborne, 1991).

Biological and Pharmaceutical Applications

Antibacterial Applications : Isothiazoloquinolones have shown significant potential as antibacterial agents. For instance, specific derivatives have exhibited potent activity against resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA). These compounds are notable for their synthesis methods that are amenable to large-scale production and have been characterized using techniques like NMR spectroscopy and X-ray crystallography (Hashimoto et al., 2007).

Reduced Cytotoxicity and Enhanced Antibacterial Properties : Isothiazoloquinolones containing aromatic groups at specific positions have shown increased effectiveness against Gram-positive bacteria compared to Gram-negative ones. Notably, these compounds have displayed lower cytotoxic activity against human cells, making them promising for therapeutic applications (Wiles et al., 2006).

Diverse Antimicrobial Activities : A variety of isothiazoloquinolone derivatives have been synthesized and evaluated for their antimicrobial activities. Compounds with heteroaromatic groups at certain positions demonstrated potent antistaphylococcal activity and low cytotoxicity against human cell lines, highlighting their potential in addressing drug-resistant bacterial strains (Wiles et al., 2006).

Propriétés

IUPAC Name |

9-cyclopropyl-6,8-difluoro-7-piperazin-1-yl-[1,2]thiazolo[5,4-b]quinoline-3,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2N4O2S/c18-10-7-9-13(12(19)14(10)22-5-3-20-4-6-22)23(8-1-2-8)17-11(15(9)24)16(25)21-26-17/h7-8,20H,1-6H2,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWIKVPTLPZXQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C3=C(C(=C(C=C3C(=O)C4=C2SNC4=O)F)N5CCNCC5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30149577 | |

| Record name | A 65281 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isothiazolo(5,4-b)quinoline-3,4(2H,9H)-dione, 9-cyclopropyl-6,8-difluoro-7-(1-piperazinyl)- | |

CAS RN |

111279-49-3 | |

| Record name | A 65281 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111279493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A 65281 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-Aminophenyl)methyl]adenosine](/img/structure/B1664155.png)